

Spectroscopic and Synthetic Profile of 3-(Bromomethyl)hexane: A Technical Guide

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Compound of Interest

Compound Name: 3-(Bromomethyl)hexane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for the halogenated hydrocarbon **3-(Bromomethyl)hexane**. Due to the limited availability of experimental spectra in public databases, this document focuses on predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed, generalized experimental protocols for obtaining such data are also provided. This guide is intended to serve as a foundational resource for the use of **3-(Bromomethyl)hexane** in organic synthesis and drug discovery.

Physicochemical Properties

Basic physicochemical data for **3-(Bromomethyl)hexane** (C₇H₁₅Br) is summarized below.^[1]

| Property | Value |
|-------------------|-----------------------------------|
| Molecular Weight | 179.10 g/mol |
| Molecular Formula | C ₇ H ₁₅ Br |
| IUPAC Name | 3-(bromomethyl)hexane |
| CAS Number | 98429-67-5 |
| SMILES | CCCC(CC)CBr |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **3-(Bromomethyl)hexane**. These predictions are based on the analysis of its chemical structure and comparison with analogous compounds.

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum is characterized by signals in the aliphatic region, with the methylene protons adjacent to the bromine atom expected to be the most deshielded.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|-------------------------|--------------|-------------|-----------------------------------|
| ~3.40 | Doublet | 2H | -CH ₂ Br |
| ~1.70 | Multiplet | 1H | -CH- |
| ~1.25-1.40 | Multiplet | 6H | -CH ₂ - (hexane chain) |
| ~0.90 | Triplet | 6H | -CH ₃ |

¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum will show distinct signals for each carbon environment, with the carbon attached to the bromine atom appearing significantly downfield compared to the other aliphatic carbons.

| Chemical Shift (δ, ppm) | Carbon Assignment |
|-------------------------|-----------------------------------|
| ~40-45 | -CH ₂ Br |
| ~35-40 | -CH- |
| ~20-30 | -CH ₂ - (hexane chain) |
| ~10-15 | -CH ₃ |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of **3-(Bromomethyl)hexane** is expected to be dominated by absorptions corresponding to C-H and C-Br bond vibrations.

| Wavenumber (cm ⁻¹) | Vibration Type |
|--------------------------------|----------------------|
| 2850-2960 | C-H stretch (alkane) |
| 1450-1470 | C-H bend (alkane) |
| 1375-1385 | C-H bend (alkane) |
| 600-700 | C-Br stretch |

Mass Spectrometry (MS) (Predicted)

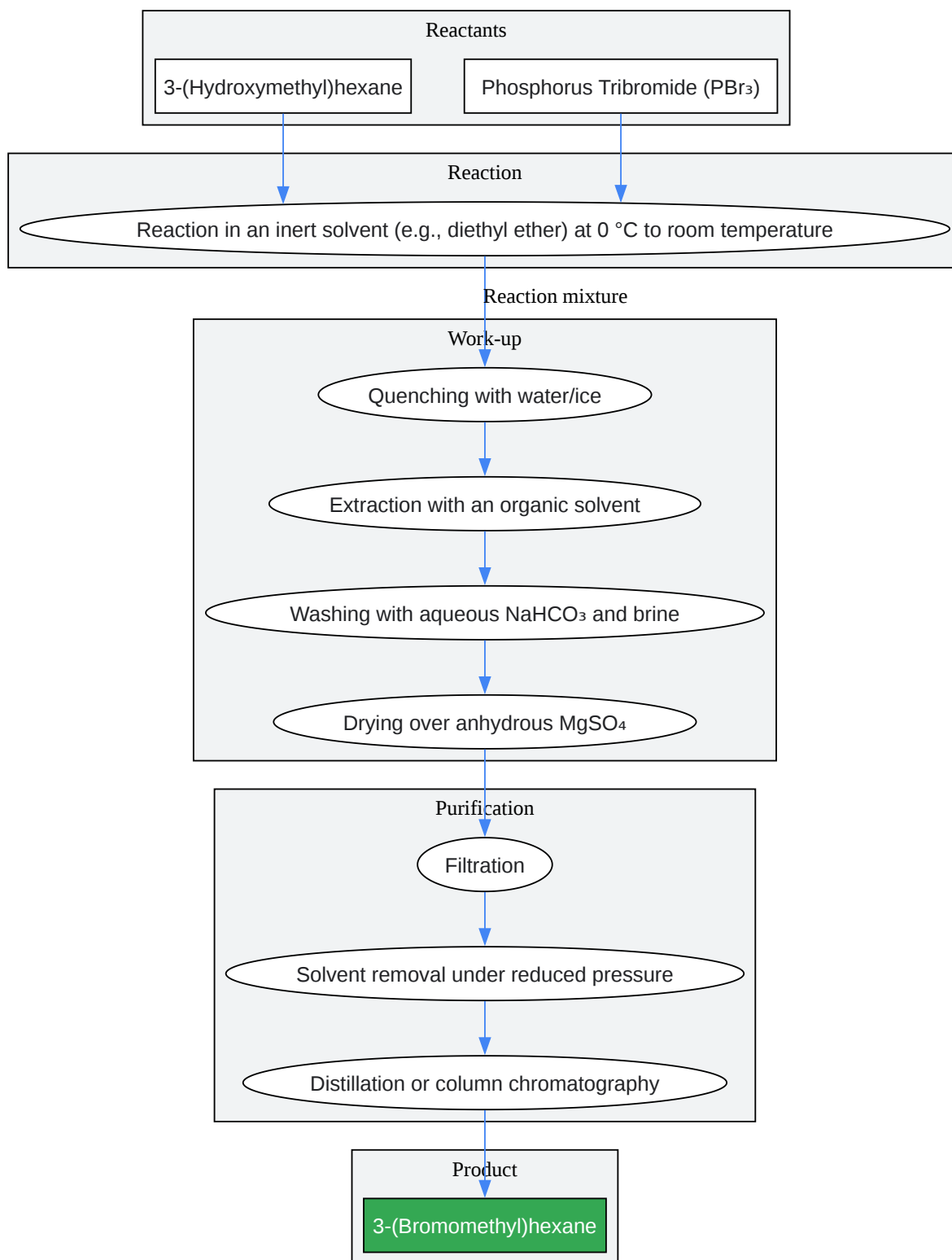
In electron ionization mass spectrometry, **3-(Bromomethyl)hexane** is expected to fragment through characteristic pathways for alkyl bromides. The molecular ion peak may be observed, and the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in M+2 peaks for bromine-containing fragments.

| m/z | Assignment |
|---------|---|
| 178/180 | [M] ⁺ (Molecular ion) |
| 99 | [M-Br] ⁺ |
| 57 | [C ₄ H ₉] ⁺ (loss of propyl and bromomethyl radicals) |
| 43 | [C ₃ H ₇] ⁺ |
| 29 | [C ₂ H ₅] ⁺ |

Synthesis and Experimental Protocols

A plausible and common method for the synthesis of **3-(Bromomethyl)hexane** is via the bromination of the corresponding alcohol, 3-(hydroxymethyl)hexane (also known as 2-ethyl-1-pentanol), using a reagent like phosphorus tribromide (PBr₃).[\[2\]](#)

Synthetic Workflow



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Caption: Synthetic workflow for **3-(Bromomethyl)hexane**.

General Experimental Protocols

Synthesis of **3-(Bromomethyl)hexane** from 3-(Hydroxymethyl)hexane

This protocol is a generalized procedure for the bromination of a primary alcohol.

- **Reaction Setup:** A solution of 3-(hydroxymethyl)hexane in a dry, inert solvent (e.g., diethyl ether) is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel, under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled in an ice bath to 0 °C.
- **Addition of Reagent:** Phosphorus tribromide (PBr_3), typically one-third of a molar equivalent, is added dropwise to the stirred solution via the addition funnel, maintaining the temperature at 0 °C.
- **Reaction:** After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
- **Work-up:** The reaction is carefully quenched by the slow addition of ice-water. The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with the same organic solvent. The combined organic layers are washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
- **Isolation and Purification:** The organic layer is dried over an anhydrous drying agent (e.g., MgSO_4 or Na_2SO_4), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by distillation or flash column chromatography to yield pure **3-(Bromomethyl)hexane**.

^1H and ^{13}C NMR Spectroscopy

- **Sample Preparation:** A small amount of the purified liquid sample is dissolved in a deuterated solvent (e.g., CDCl_3) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.^[3]
- **Data Acquisition:** The NMR tube is placed in the spectrometer. For ^1H NMR, a quick scan is often sufficient.^[4] For ^{13}C NMR, a larger number of scans is typically required to achieve a

good signal-to-noise ratio.[4]

- **Data Processing:** The resulting free induction decay (FID) is Fourier transformed to obtain the spectrum. The spectrum is then phased, baseline corrected, and referenced to the solvent or TMS peak. Integration of the peaks in the ^1H NMR spectrum is performed to determine the relative number of protons.

Infrared (IR) Spectroscopy

- **Sample Preparation:** For a liquid sample, a drop is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[5][6]
- **Background Spectrum:** A background spectrum of the empty spectrometer is recorded to account for atmospheric CO_2 and water vapor.[7]
- **Sample Spectrum:** The salt plates with the sample are placed in the spectrometer's sample holder, and the IR spectrum is recorded. The instrument software automatically subtracts the background spectrum.[7]
- **Cleaning:** After analysis, the salt plates are cleaned with a suitable solvent (e.g., acetone or ethanol followed by a non-polar solvent) and returned to a desiccator.[5][7]

Mass Spectrometry (Electron Ionization)

- **Sample Introduction:** A small amount of the volatile liquid sample is introduced into the ion source of the mass spectrometer, where it is vaporized.[8]
- **Ionization:** In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron from the molecule to form a molecular ion (M^+).[9][10][11]
- **Fragmentation:** The high energy of the molecular ions causes them to fragment into smaller, charged species.
- **Mass Analysis:** The ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.
- **Detection:** A detector records the abundance of each ion, generating a mass spectrum.

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